molecular formula C27H29FN4O4S B8370734 2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide

2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No.: B8370734
M. Wt: 524.6 g/mol
InChI Key: SUKHPNUTRMBUST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a fluorobenzoyl group, a piperidine ring, a pyranopyrimidine moiety, and a thiophene group. Its intricate molecular architecture makes it an interesting subject for studies in medicinal chemistry, pharmacology, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route can be summarized as follows:

    Formation of the Fluorobenzoyl Piperidine Intermediate: The initial step involves the acylation of piperidine with 4-fluorobenzoyl chloride under basic conditions to form the 4-(4-fluorobenzoyl)piperidine intermediate.

    Synthesis of the Pyranopyrimidine Moiety: The pyranopyrimidine core is synthesized separately through a multi-step process involving cyclization reactions.

    Coupling Reactions: The final compound is obtained by coupling the fluorobenzoyl piperidine intermediate with the pyranopyrimidine moiety and the thiophene group using appropriate coupling reagents and conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to alter the oxidation state of certain functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzoyl and thiophene moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles are commonly employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs.

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug discovery and development, particularly in targeting specific receptors or enzymes.

    Pharmacology: Studies on the compound’s pharmacokinetics and pharmacodynamics can provide insights into its potential therapeutic uses.

    Material Science: The compound’s properties may be explored for the development of novel materials with specific electronic or optical characteristics.

    Biological Research: The compound can be used as a tool to study biological pathways and mechanisms, particularly those involving its molecular targets.

Mechanism of Action

The mechanism of action of 2-(4-(4-Fluorobenzoyl)piperidin-1-yl)-N-((4-oxo-4,5,7,8-tetrahydro-3H-pyrano[4,3-d]pyrimidin-2-yl)methyl)-N-(thiophen-2-ylmethyl)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and structural motifs, which confer specific chemical and biological properties. Its distinct molecular architecture sets it apart from other similar compounds, making it a valuable subject for further research and development.

Properties

Molecular Formula

C27H29FN4O4S

Molecular Weight

524.6 g/mol

IUPAC Name

2-[4-(4-fluorobenzoyl)piperidin-1-yl]-N-[(4-oxo-3,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-2-yl)methyl]-N-(thiophen-2-ylmethyl)acetamide

InChI

InChI=1S/C27H29FN4O4S/c28-20-5-3-18(4-6-20)26(34)19-7-10-31(11-8-19)16-25(33)32(14-21-2-1-13-37-21)15-24-29-23-9-12-36-17-22(23)27(35)30-24/h1-6,13,19H,7-12,14-17H2,(H,29,30,35)

InChI Key

SUKHPNUTRMBUST-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)C2=CC=C(C=C2)F)CC(=O)N(CC3=CC=CS3)CC4=NC5=C(COCC5)C(=O)N4

Origin of Product

United States

Synthesis routes and methods

Procedure details

The title compound (296 mg) was prepared following the general procedure of Example from 2-((thiophen-2-ylmethylamino)methyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one (710 mg, 2.3 mmol) and 2-(4-(4-fluorobenzoyl)piperidin-1-yl)acetic acid (720 mg, 2.7 mmol). 1H NMR (400 MHz, DMSO-d6) δ 11.93 (s, 1H), 8.00 (d, J=8.8, 575 Hz, 2H), 7.38 (d, J=4.4 Hz, 1H), 7.28 (t, J=8.8 Hz, 2H), 7.00 (s, 1H), 6.95 (s, 1H), 4.85 (s, 2H), 4.47 (s, 2H), 4.38 (s, 2H), 3.85 (t, J=5.7 Hz, 2H), 3.18-3.45 (m, 2H), 2.80-3.12 (m, 3H), 2.53 (t, J=5.4 Hz, 2H), 2.29 (t, J=10.7 Hz, 2H), 1.67-1.87 (m, 2H), 1.42-1.63 (m, 2H). HRMS calculated for C27H29FN4O4S 525.1972. found (ESI, [M+H]+), 525.1968. MS m/z 525.2 (M+1), retention time=3.08 min.
Name
2-((thiophen-2-ylmethylamino)methyl)-7,8-dihydro-3H-pyrano[4,3-d]pyrimidin-4(5H)-one
Quantity
710 mg
Type
reactant
Reaction Step One
Quantity
720 mg
Type
reactant
Reaction Step Two
[Compound]
Name
C27H29FN4O4S
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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